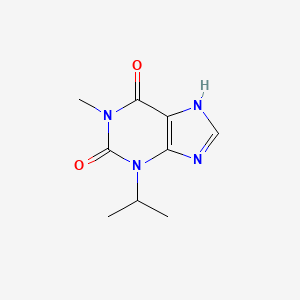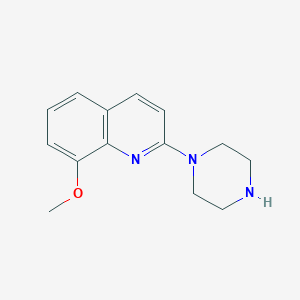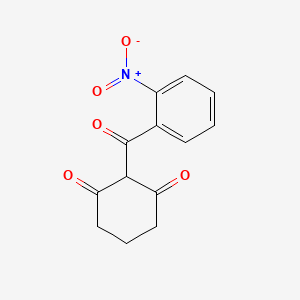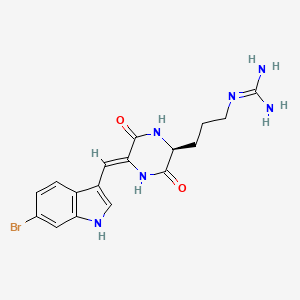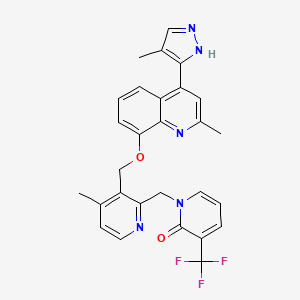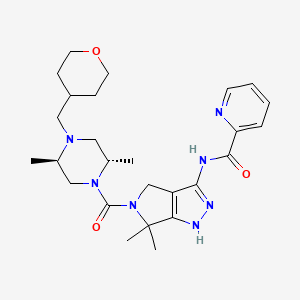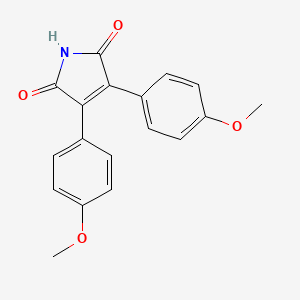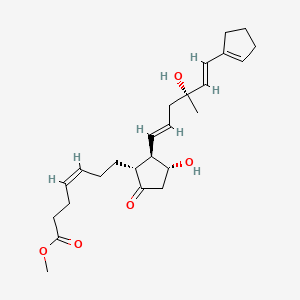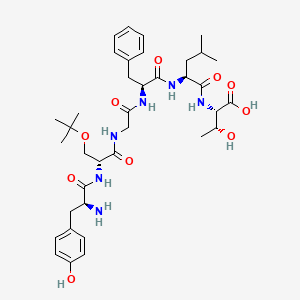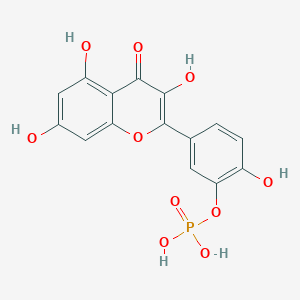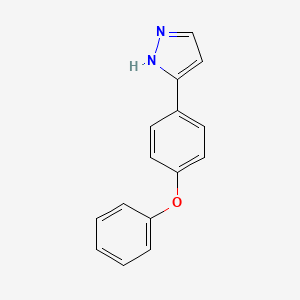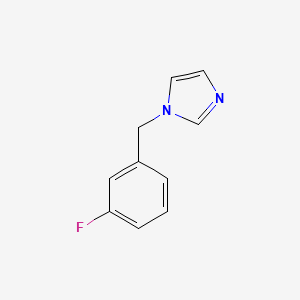
1-(3-Fluorobenzyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorobencil)-1H-imidazol es un compuesto orgánico que presenta un grupo bencilo sustituido con un átomo de flúor en la tercera posición y un anillo de imidazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-(3-Fluorobencil)-1H-imidazol se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de cloruro de 3-fluorobencilo con imidazol en presencia de una base como el carbonato de potasio. La reacción generalmente ocurre en un solvente como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de producción industrial: La producción industrial de 1-(3-Fluorobencil)-1H-imidazol puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la eficiencia. También se pueden emplear catalizadores y sistemas automatizados para optimizar el proceso.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(3-Fluorobencil)-1H-imidazol experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo bencilo puede participar en reacciones de sustitución nucleófila, donde el átomo de flúor puede ser reemplazado por otros nucleófilos.
Oxidación y reducción: El anillo de imidazol puede sufrir reacciones de oxidación y reducción, alterando sus propiedades electrónicas y reactividad.
Reactivos y condiciones comunes:
Sustitución nucleófila: Los reactivos comunes incluyen nucleófilos como aminas o tioles, y las reacciones generalmente se llevan a cabo en solventes apróticos polares como DMF o DMSO.
Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas para oxidar el anillo de imidazol.
Productos principales:
Productos de sustitución: Dependiendo del nucleófilo utilizado, se pueden formar varios bencil imidazoles sustituidos.
Productos de oxidación: La oxidación puede llevar a la formación de N-óxidos de imidazol u otros derivados oxidados.
Aplicaciones Científicas De Investigación
1-(3-Fluorobencil)-1H-imidazol tiene varias aplicaciones de investigación científica:
Química medicinal: Se explora su potencial como un farmacóforo en el diseño de fármacos, particularmente para atacar enzimas y receptores en el sistema nervioso central.
Ciencia de materiales: Las propiedades electrónicas únicas del compuesto lo hacen adecuado para su uso en semiconductores orgánicos y otros materiales avanzados.
Estudios biológicos: Se utiliza como una sonda para estudiar mecanismos enzimáticos e interacciones debido a su capacidad para imitar sustratos naturales.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Fluorobencil)-1H-imidazol implica su interacción con objetivos moleculares específicos. El anillo de imidazol puede coordinar con iones metálicos en enzimas, inhibiendo su actividad. Además, el grupo fluorobencilo puede mejorar la afinidad de unión a través de interacciones hidrofóbicas y enlaces de hidrógeno .
Compuestos similares:
- 1-(2-Fluorobencil)-1H-imidazol
- 1-(4-Fluorobencil)-1H-imidazol
- 1-(3-Clorobencil)-1H-imidazol
Comparación: 1-(3-Fluorobencil)-1H-imidazol es único debido a la posición del átomo de flúor, que puede influir significativamente en su reactividad y propiedades de unión. En comparación con sus análogos, puede exhibir diferentes perfiles farmacocinéticos y farmacodinámicos, lo que lo convierte en un compuesto valioso para aplicaciones específicas .
Comparación Con Compuestos Similares
- 1-(2-Fluorobenzyl)-1H-imidazole
- 1-(4-Fluorobenzyl)-1H-imidazole
- 1-(3-Chlorobenzyl)-1H-imidazole
Comparison: 1-(3-Fluorobenzyl)-1H-imidazole is unique due to the position of the fluorine atom, which can significantly influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .
Propiedades
Número CAS |
109485-43-0 |
|---|---|
Fórmula molecular |
C10H9FN2 |
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
1-[(3-fluorophenyl)methyl]imidazole |
InChI |
InChI=1S/C10H9FN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2 |
Clave InChI |
CJNXVRZKOSWWND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


